![molecular formula C12H8N2O2 B1297759 4-Methyl-1H-pyrrolo[3,4-c]chinolin-1,3(2H)-dion CAS No. 27295-64-3](/img/structure/B1297759.png)

4-Methyl-1H-pyrrolo[3,4-c]chinolin-1,3(2H)-dion

Übersicht

Beschreibung

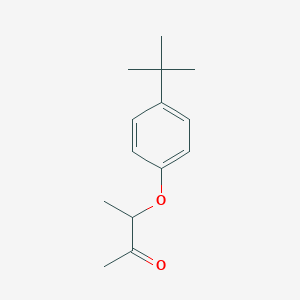

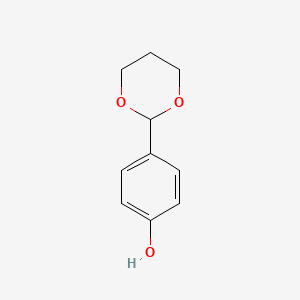

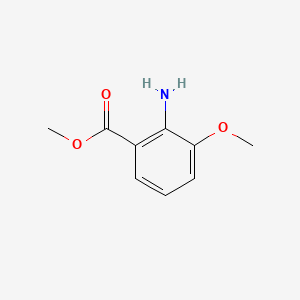

4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione is a heterocyclic compound that belongs to the pyrroloquinoline family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a quinoline ring, with a methyl group at the 4-position and a dione functionality at the 1,3-positions. It is of interest due to its potential biological activities and applications in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an antileishmanial agent, showing efficacy against visceral leishmaniasis.

Biological Studies: It is used in studies related to enzyme inhibition, particularly caspase-3 inhibitors, which are relevant in neurodegenerative disorders.

Chemical Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic structures with potential pharmacological properties.

Wirkmechanismus

Target of Action

The primary target of 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione is Caspase-3 , a crucial enzyme involved in apoptosis . This compound represents a new chemotype of nonpeptide small molecule inhibitors of caspase-3 .

Mode of Action

4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione interacts with its target, Caspase-3, by inhibiting its activity . This inhibition prevents the enzyme from carrying out its role in the apoptosis pathway, thereby altering the normal cell death process .

Biochemical Pathways

The compound affects the apoptosis pathway by inhibiting Caspase-3 . This inhibition disrupts the normal cell death process, leading to potential therapeutic effects in diseases where apoptosis plays a significant role .

Pharmacokinetics

In vitro studies have ascertained the stability of similar compounds in both simulated gastric fluid and simulated intestinal fluid . This suggests that the compound may have good bioavailability.

Result of Action

The inhibition of Caspase-3 by 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione leads to a disruption in the normal cell death process . This can result in the survival of cells that would otherwise undergo apoptosis .

Action Environment

The action, efficacy, and stability of 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione can be influenced by various environmental factors. For instance, the pH of the gastric and intestinal fluids can impact the stability and absorption of the compound

Biochemische Analyse

Biochemical Properties

4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit caspase-3, an enzyme involved in the execution phase of cell apoptosis . By inhibiting caspase-3, 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione can prevent programmed cell death, which is beneficial in conditions where excessive apoptosis is detrimental, such as in neurodegenerative diseases.

Cellular Effects

The effects of 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by interfering with the fibroblast growth factor receptor (FGFR) signaling pathway . Additionally, 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione can induce apoptosis in cancer cells, thereby reducing tumor growth and progression.

Molecular Mechanism

At the molecular level, 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound has been shown to bind to the active site of caspase-3, thereby inhibiting its activity . This binding interaction prevents the cleavage of caspase-3 substrates, ultimately inhibiting the apoptotic process. Additionally, 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione can modulate the expression of genes involved in cell proliferation and survival, further influencing cellular outcomes.

Temporal Effects in Laboratory Settings

The temporal effects of 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione in laboratory settings have been extensively studied. This compound exhibits stability under various experimental conditions, maintaining its activity over extended periods. It is subject to degradation under certain conditions, such as exposure to light and high temperatures . Long-term studies have shown that 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione can have sustained effects on cellular function, including prolonged inhibition of apoptosis and modulation of gene expression.

Dosage Effects in Animal Models

In animal models, the effects of 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione vary with different dosages. At low doses, this compound has been shown to exert beneficial effects, such as reducing tumor growth and preventing neurodegeneration . At high doses, it can cause toxic or adverse effects, including liver and kidney damage. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics . By modulating the activity of these enzymes, 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione can affect the pharmacokinetics and pharmacodynamics of co-administered drugs.

Transport and Distribution

The transport and distribution of 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein . Additionally, it can bind to plasma proteins, influencing its distribution and accumulation in various tissues. The localization of 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione within cells can affect its activity and function, with higher concentrations observed in the liver and kidneys.

Subcellular Localization

The subcellular localization of 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and apoptosis . The presence of 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione in the nucleus can also affect gene expression and cell cycle regulation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione typically involves multi-step procedures. One common method includes the following steps:

Oxidative Annulation: The initial step involves the oxidative annulation of appropriate starting materials, such as 2-amino-β-nitrostyrenes and β′-acetoxy allenoates, using a catalyst like cerium(IV) oxide (CeO2).

Reduction and Hydroamination: The intermediate product undergoes reduction and hydroamination, often mediated by zinc and acetic acid (Zn/AcOH), to form the desired pyrroloquinoline structure.

Dehydrogenation and N-Demethylation: The final steps involve dehydrogenation and N-demethylation, typically using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), to yield the target compound.

Industrial Production Methods

Industrial production methods for 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione are less commonly reported in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring the availability of the compound for research and development purposes.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the dione functionality to dihydro or tetrahydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: This compound shares a similar fused ring structure but differs in the position and type of functional groups.

1,3-Dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinoline: This compound has a similar core structure but includes additional dioxo functionalities.

Eigenschaften

IUPAC Name |

4-methylpyrrolo[3,4-c]quinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c1-6-9-10(12(16)14-11(9)15)7-4-2-3-5-8(7)13-6/h2-5H,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOYVWRCQYHNHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C3=C1C(=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346337 | |

| Record name | 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26731563 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

27295-64-3 | |

| Record name | 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(Trifluoromethoxy)phenyl]acetamide](/img/structure/B1297679.png)